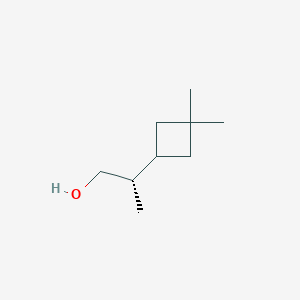
(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol, also known as DMP, is a chiral alcohol with potential applications in the pharmaceutical industry. This compound has been of interest to researchers due to its unique structure and potential therapeutic properties. In
作用機序
The mechanism of action of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It may also have antioxidant properties that protect against oxidative stress in the brain.
Biochemical and Physiological Effects
(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It may also have anti-cancer properties and has been shown to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
One of the advantages of using (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. However, one limitation of using (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol. One area of interest is the development of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol-based drugs for the treatment of neurological disorders. Another potential direction is the exploration of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol's anti-cancer properties and its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol and its effects on the brain and other organ systems.
Conclusion
In conclusion, (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol is a chiral alcohol with potential therapeutic properties that has been the subject of scientific research in a variety of fields. Its unique structure and potential applications make it an interesting compound for further study. Through continued research, we may gain a better understanding of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol's mechanism of action and its potential as a therapeutic agent.
合成法
The synthesis of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol involves the reduction of the corresponding ketone using a chiral catalyst. One of the most common methods for the synthesis of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol is the reduction of 3,3-dimethylcyclobutanone using a chiral titanium catalyst. This method results in the formation of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol with high enantiomeric purity.
科学的研究の応用
(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-ol has neuroprotective effects and can improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBECISWJDYKPSH-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)
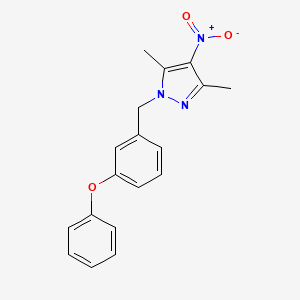
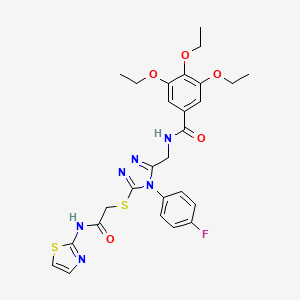
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)
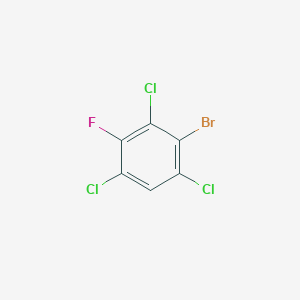
![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)
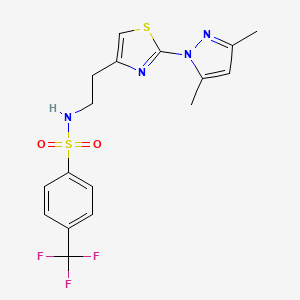
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

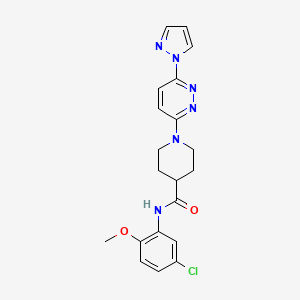
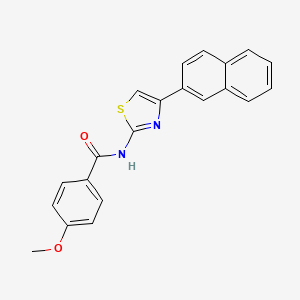
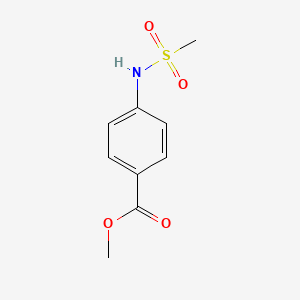
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)